Commercial Availability and Synthetic Strategy of 5,5-Difluoro-1-methylpiperidin-3-ol: A Technical Guide for Drug Discovery Professionals
Commercial Availability and Synthetic Strategy of 5,5-Difluoro-1-methylpiperidin-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. The piperidine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, continues to be a focal point for drug design and development. The convergence of these two privileged elements in molecules such as 5,5-Difluoro-1-methylpiperidin-3-ol presents a compelling building block for researchers engaged in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders and other indications where fine-tuning of lipophilicity, metabolic stability, and basicity is paramount. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, a plausible synthetic route, and the potential applications of 5,5-Difluoro-1-methylpiperidin-3-ol for scientists in the field of drug development.
Commercial Availability
Our investigation into the commercial landscape for 5,5-Difluoro-1-methylpiperidin-3-ol (CAS Number: 1866148-86-8) reveals its availability as a research chemical. The primary supplier identified is Fluorochem , which lists the compound under the product code F835227 with a reported purity of 95%.[1] While direct pricing and stock levels are subject to inquiry with the supplier, its inclusion in a major chemical catalog confirms its accessibility for research and development purposes.
For researchers interested in synthetic approaches or requiring the unmethylated precursor, the closely related compound, (R)-5,5-Difluoro-piperidin-3-ol (CAS Number: 2772046-19-0), is commercially available from suppliers such as A2B Chem .[2] The hydrochloride salt of this precursor is also available, providing flexibility in synthetic planning. The availability of this key intermediate is a critical consideration for custom synthesis and analog development programs.
Supplier and Product Information Summary
| Compound Name | CAS Number | Supplier | Product Code | Purity | Notes |
| 5,5-Difluoro-1-methylpiperidin-3-ol | 1866148-86-8 | Fluorochem | F835227 | 95% | Pricing and availability upon request. |
| (R)-5,5-Difluoro-piperidin-3-ol | 2772046-19-0 | A2B Chem | JU63456 | N/A | Typically in stock. |
| (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | 2772046-20-3 | Various | N/A | N/A | Available from multiple suppliers. |
Physicochemical Properties and Structural Features
The introduction of the gem-difluoro group at the 5-position of the piperidine ring profoundly influences the molecule's properties. This substitution is known to lower the pKa of the piperidine nitrogen compared to its non-fluorinated analog, a feature that can be exploited to modulate drug-receptor interactions and improve oral bioavailability by reducing the potential for high-affinity binding to the hERG channel. Furthermore, the C-F bond is exceptionally stable, rendering the position resistant to metabolic oxidation, a common liability for piperidine rings in drug candidates.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C6H11F2NO | Fluorochem[1] |
| Molecular Weight | 151.16 g/mol | Fluorochem[1] |
| Purity | 95% | Fluorochem[1] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
Synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol
A robust and scalable synthesis of 5,5-Difluoro-1-methylpiperidin-3-ol can be envisioned in a two-stage process, beginning with the synthesis of the 5,5-difluoropiperidin-3-ol core, followed by N-methylation.
Stage 1: Synthesis of the 5,5-Difluoropiperidin-3-ol Core
A plausible synthetic route to the 5,5-difluoropiperidin-3-ol core has been described in the literature, starting from 2,2-difluoro-4-pentenoic acid.[3][4] This approach involves a key N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine intermediate to form a 5-halo-3,3-difluoropiperidine, which can then be converted to the desired 5-hydroxy-3,3-difluoropiperidine. While the literature describes the synthesis of the 3,3-difluoro isomer, a similar strategy can be adapted for the 5,5-difluoro isomer.
Diagram of the Proposed Synthetic Pathway for the Piperidine Core
Caption: A conceptual workflow for the synthesis of the 5-hydroxy-3,3-difluoropiperidine core.
Stage 2: N-Methylation via Eschweiler-Clarke Reaction
With the 5,5-difluoropiperidin-3-ol precursor in hand, the final N-methylation step can be efficiently achieved through the Eschweiler-Clarke reaction.[5][6][7] This classic and reliable method utilizes formaldehyde as the carbon source and formic acid as the reducing agent to selectively methylate primary or secondary amines to their corresponding tertiary amines. A key advantage of this reaction is that it does not proceed to the formation of quaternary ammonium salts.[5]
Experimental Protocol: N-Methylation of 5,5-Difluoropiperidin-3-ol
-
To a solution of 5,5-difluoropiperidin-3-ol (1.0 eq.) in formic acid (excess, e.g., 5-10 eq.), add formaldehyde (37% aqueous solution, excess, e.g., 3-5 eq.) dropwise at 0 °C. The use of excess reagents drives the reaction to completion.[5]
-
After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The evolution of carbon dioxide gas is an indicator of reaction progress.[5]
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 5,5-Difluoro-1-methylpiperidin-3-ol by silica gel column chromatography or distillation under reduced pressure to yield the final product.
Diagram of the N-Methylation Workflow
Caption: The Eschweiler-Clarke reaction for the synthesis of the target compound.
Potential Applications in Drug Discovery
While specific studies citing 5,5-Difluoro-1-methylpiperidin-3-ol are not yet prevalent in the public domain, its structural features suggest significant potential in several therapeutic areas, particularly those targeting the central nervous system.
-
CNS-Active Agents: The strategic placement of fluorine can enhance blood-brain barrier permeability by increasing lipophilicity and masking polar functionalities.[8] The modulation of the piperidine nitrogen's basicity can also be critical for optimizing interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.
-
PET Imaging Agents: The fluorine atom provides a site for the introduction of the positron-emitting isotope, Fluorine-18. The development of novel PET tracers is a burgeoning field, and fluorinated piperidines are attractive scaffolds for creating imaging agents for neurological and oncological targets.[9][10][11][12]
-
Enzyme Inhibitors: The piperidine scaffold is a common feature in many enzyme inhibitors. The introduction of fluorine can lead to enhanced binding affinity and improved metabolic stability, making this building block a valuable tool for the development of potent and selective inhibitors.
Conclusion
5,5-Difluoro-1-methylpiperidin-3-ol is a commercially available, albeit specialized, building block with significant potential for the development of novel therapeutics. Its unique combination of a fluorinated scaffold and a piperidine core offers medicinal chemists a valuable tool to address common challenges in drug design, such as metabolic instability and off-target effects. The availability of its unmethylated precursor and the well-established Eschweiler-Clarke reaction for N-methylation provide a clear and scalable path for its synthesis and derivatization. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic application of building blocks like 5,5-Difluoro-1-methylpiperidin-3-ol will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
Surmont, R., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 2010. [Link]
-
PubChem. α- and β-amino acid hydroxyethylamino sulfonamides useful as retroviral protease inhibitors - Patent US-6172082-B1. [Link]
-
Chemie Brunschwig. Fluorochem. [Link]
-
TCTMD. FDA Approves First New PET Imaging Tracer for Cardiac Testing in Decades. [Link]
-
SynArchive. Eschweiler-Clarke Reaction. [Link]
-
ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]
-
The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
-
PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
PubMed. Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]
-
Advance Research Chemicals, Inc. US Patent No.11446644. [Link]
-
PMC - NIH. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]
- Google Patents. Vinylidene cyanide copolymer - EP0415342A2.
-
ResearchGate. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
-
Radiology Key. PET Radiopharmaceuticals: Fluorinated Compounds. [Link]
- Google Patents.
-
USPTO. Complete PDF version of U.S. Utility Patent 7,825,089. [Link]
-
chemPUR. Fluorechemicals from Fluorochem. [Link]
-
4drugdiscovery.com. 60G1828S. [Link]
-
ResearchGate. Reductive amination of amines with formaldehyde ?. [Link]
-
Diagnostic and Interventional Cardiology. Why PET Will Beat SPECT in the Next Decade. [Link]
-
ResearchGate. Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
FENHE CHEMICAL CO.,LIMITED. 2-((3Bs,4Ar)-5,5-Difluoro-3-(Trifluoromethyl)-3B,4,4A,5-Tetrahydro-1H-Cyclopropa[3][6]Cyclopenta[1,2-C]Pyrazol-1-Yl)Acetic Acid. [Link]
-
HAL archives-ouvertes.fr. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
-
Reagentia. (S)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. a2bchem.com [a2bchem.com]
- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. US9724348B2 - Crystalline forms - Google Patents [patents.google.com]
- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 11. dicardiology.com [dicardiology.com]
- 12. researchgate.net [researchgate.net]
